molecular formula C17H23NO2 B11184229 1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline

1,6-Diacetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-quinoline

Cat. No.: B11184229
M. Wt: 273.37 g/mol
InChI Key: DEEVSPZGWZENIO-UHFFFAOYSA-N
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Description

1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound known for its unique structural properties and applications in various fields. It is a ketone derivative with a complex molecular structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized using 85% phosphoric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the reaction type and conditions.

Scientific Research Applications

1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Acetyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one stands out due to its specific structural features, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(1-acetyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)ethanone

InChI

InChI=1S/C17H23NO2/c1-10-7-16-15(8-14(10)12(3)19)11(2)9-17(5,6)18(16)13(4)20/h7-8,11H,9H2,1-6H3

InChI Key

DEEVSPZGWZENIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C)C(=O)C)C(=O)C)(C)C

Origin of Product

United States

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